molecular formula C29H33NO4S B558104 Boc-pen(trt)-OH CAS No. 135592-13-1

Boc-pen(trt)-OH

Cat. No. B558104
M. Wt: 491.6 g/mol
InChI Key: GFULWLRDJMLHCD-XMMPIXPASA-N
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Description

Boc-Pen(Trt)-OH is a chemical compound used in peptide synthesis . It is used for the coupling of peptide thioesters to N-terminal penicillamine, which is introduced as Boc-Pen(Trt). This process is followed by desulfuration yielding valine, which broadens the scope of Native Chemical Ligation .


Synthesis Analysis

The synthesis of Boc-Pen(Trt)-OH involves the coupling of peptide thioesters to N-terminal penicillamine . This process is followed by desulfuration, which results in the production of valine . This method of synthesis broadens the scope of Native Chemical Ligation .


Molecular Structure Analysis

The molecular weight of Boc-Pen(Trt)-OH is 491.65 and its chemical formula is C₂₉H₃₃NO₄S . The structure of this compound includes a peptide thioester coupled to N-terminal penicillamine .


Chemical Reactions Analysis

The key chemical reaction involved in the use of Boc-Pen(Trt)-OH is the coupling of peptide thioesters to N-terminal penicillamine, followed by desulfuration . This reaction broadens the scope of Native Chemical Ligation .


Physical And Chemical Properties Analysis

Boc-Pen(Trt)-OH has a molecular weight of 491.65 and a chemical formula of C₂₉H₃₃NO₄S . It is typically stored at temperatures below -15°C .

Scientific Research Applications

  • Precursor for Synthesis of Protected N-Methyl Cysteines : S-Trt Cys derivatives, similar to Boc-pen(trt)-OH, are used as precursors for synthesizing protected NMe-Cys, which can be further derivatized to obtain a variety of S-protected derivatives. This methodology allows for the easy replacement of the N(alpha)-amino protecting group, making it a versatile tool in peptide chemistry (Marcucci et al., 2008).

  • Building Blocks for Isocysteine Peptides : Compounds like Boc/Trt-protected isocysteine provide convenient access to isocysteinyl peptides, which are useful for chemoselective peptide ligation in water. This enhances the scope of peptide synthesis, especially in sequences where cysteine-mediated ligation is preferred (Dose & Seitz, 2004).

  • Fluorophore for Detecting Viral Proteases : A Boc-AL(Boc)Q(Trt)-AMC fluorophore was developed for detecting 3C Protease produced by the Foot and Mouth Disease Virus (FMDV). This demonstrates the potential of Boc-protected peptides in developing diagnostic tools for livestock diseases (Malik et al., 2020).

  • Synthesis of Endomorphin-1 : In the efficient synthesis of Endomorphin-1, an analgesic peptide, compounds like Boc-Trp-Phe-NH2 were synthesized using organic solvent-stable proteases. This is an example of the application of Boc-protected peptides in the synthesis of biologically active peptides (Sun et al., 2011).

  • Carbonic Anhydrase Inhibitors : The reaction of aromatic/heterocyclic sulfonamides with Boc-protected amino acids led to the development of water-soluble compounds with potent inhibition against carbonic anhydrase isozymes. This highlights the role of Boc-protected peptides in medicinal chemistry (Scozzafava et al., 1999).

  • Synthesis of Difficult Sequence-Containing Peptides : The use of Boc-protected amino acids in the 'O-acyl isopeptide method' facilitated the efficient synthesis of peptides with challenging sequences, highlighting the importance of Boc-protected compounds in peptide chemistry (Sohma et al., 2006).

Safety And Hazards

Boc-Pen(Trt)-OH should be handled with care to avoid inhalation, skin contact, and eye contact . In case of contact, it is recommended to wash off with soap and plenty of water, and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

The use of Boc-Pen(Trt)-OH in peptide synthesis has broadened the scope of Native Chemical Ligation . Future research may continue to explore its potential applications in this field.

properties

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFULWLRDJMLHCD-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566755
Record name N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-pen(trt)-OH

CAS RN

135592-13-1
Record name N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BH Gless, CA Olsen - The Journal of Organic Chemistry, 2018 - ACS Publications
The one-pot synthesis and modification of cyclic peptides through a self-cleaving on-resin protocol is described. We apply Dawson’s MeDbz linker to achieve direct intramolecular …
Number of citations: 30 pubs.acs.org
LR Malins, RJ Payne - Protein Ligation and Total Synthesis I, 2015 - Springer
Over the past 20 years, native chemical ligation has facilitated the synthesis of numerous complex peptide and protein targets, with and without post-translational modifications, as well …
Number of citations: 28 link.springer.com

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